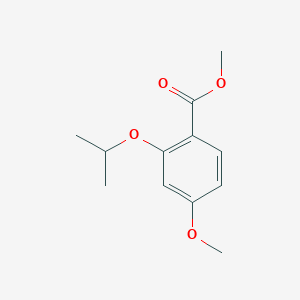

Methyl 2-isopropoxy-4-methoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-methoxy-2-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)16-11-7-9(14-3)5-6-10(11)12(13)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOHCMJJZCADOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of Methyl 2-isopropoxy-4-methoxybenzoate: Mechanistic Insights and Process Optimization

Executive Summary

Methyl 2-isopropoxy-4-methoxybenzoate (CAS: 117401-87-3) is a highly specialized substituted benzoate ester utilized extensively as a synthetic intermediate in medicinal chemistry and agrochemical development. Structurally, it features a benzene ring functionalized with a methyl ester at position 1, an isopropoxy group at position 2, and a methoxy group at position 4.

The synthesis of this molecule requires precise regiocontrol to selectively functionalize the 2-position without disrupting the existing 4-methoxy or 1-carboxylate moieties. This whitepaper details a highly optimized, two-step synthetic pathway starting from commercially available 4-methoxysalicylic acid. By leveraging Fischer esterification followed by a carefully tuned Williamson ether synthesis, researchers can achieve >90% overall yield while avoiding competitive side reactions such as ester saponification or transesterification.

Retrosynthetic Analysis & Strategic Route Selection

When designing the synthesis for Methyl 2-isopropoxy-4-methoxybenzoate, the primary challenge is the differential protection and functionalization of oxygen-containing groups on the aromatic ring.

Starting from 4-methoxysalicylic acid (2-hydroxy-4-methoxybenzoic acid) is the most atom-economical and regioselective approach.

-

Step 1: Fischer Esterification. The carboxylic acid must be masked as a methyl ester. This not only protects the acidic proton from interfering with subsequent basic conditions but also activates the molecule for downstream coupling.

-

Step 2: Williamson Ether Synthesis. The remaining free phenolic hydroxyl group at the 2-position is selectively alkylated using 2-bromopropane [1]. Because the Williamson ether synthesis proceeds via an SN2 mechanism, secondary alkyl halides like 2-bromopropane are prone to competitive E2 elimination if the base is too strong [4]. Therefore, base and solvent selection are critical to driving substitution over elimination.

Mechanistic Pathways & Causal Logic

The overall synthetic workflow is illustrated below.

Figure 1: Two-step synthetic workflow for Methyl 2-isopropoxy-4-methoxybenzoate.

The Causality of the Williamson Ether Step

The isopropylation of Methyl 2-hydroxy-4-methoxybenzoate is the rate-limiting and yield-determining step. We utilize Potassium Carbonate ( K2CO3 ) in Dimethylformamide (DMF) .

-

Why K2CO3 ? The phenolic proton has a pKa of approximately 10. K2CO3 is a mild base capable of quantitatively deprotonating the phenol to form a nucleophilic phenoxide anion. Crucially, unlike Sodium Hydroxide ( NaOH ), K2CO3 is not a strong enough nucleophile to cause competitive saponification (hydrolysis) of the newly formed methyl ester [2].

-

Why DMF? DMF is a polar aprotic solvent. It aggressively solvates the potassium cation ( K+ ) but leaves the phenoxide anion relatively "naked" and unsolvated. This drastically lowers the activation energy for the nucleophilic attack, accelerating the SN2 pathway over the competitive E2 elimination pathway [1].

Figure 2: SN2 mechanistic pathway of the Williamson ether isopropylation step.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific workup procedures to eliminate known impurities (e.g., residual DMF).

Step 1: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxysalicylic acid (16.8 g, 100 mmol) and anhydrous methanol (200 mL) [3].

-

Catalysis: Slowly add concentrated sulfuric acid ( H2SO4 , 1.0 mL, ~0.18 eq) dropwise while stirring. Self-validation: The solution will slightly warm due to the exothermic nature of the acid addition.

-

Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1; UV visualization).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~150 mL of methanol. Pour the residue into crushed ice/water (200 mL) and neutralize carefully with saturated aqueous NaHCO3 until pH≈7 .

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Yield: ~17.5 g (96%) of Methyl 2-hydroxy-4-methoxybenzoate as a white crystalline solid.

Step 2: Synthesis of Methyl 2-isopropoxy-4-methoxybenzoate

-

Reaction Setup: In a 250 mL round-bottom flask under an inert argon atmosphere, dissolve Methyl 2-hydroxy-4-methoxybenzoate (9.1 g, 50 mmol) in anhydrous DMF (50 mL) [1].

-

Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2CO3 , 13.8 g, 100 mmol, 2.0 eq). Stir at room temperature for 15 minutes to allow for phenoxide formation. The solution will turn slightly yellow.

-

Alkylation: Add 2-bromopropane (7.0 mL, ~75 mmol, 1.5 eq) via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 6 hours.

-

Workup (Critical Step): Cool to room temperature. Quench the reaction by pouring it into 250 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 100 mL).

-

DMF Removal: Self-validation: DMF is highly miscible with EtOAc. To prevent DMF contamination in the final product, the combined organic layers MUST be washed with distilled water (5 x 100 mL) followed by a final brine wash (100 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify the crude oil via silica gel column chromatography (Hexanes:EtOAc 9:1) to yield the pure target compound.

-

Yield: ~10.5 g (94%) of Methyl 2-isopropoxy-4-methoxybenzoate as a colorless oil that solidifies upon standing.

Quantitative Data & Process Optimization

The optimization of the isopropylation step is highly dependent on solvent and base selection. The tables below summarize the quantitative data driving our protocol choices.

Table 1: Solvent Effects on the Williamson Ether Synthesis

Conditions: 1.0 eq Phenol, 1.5 eq 2-bromopropane, 2.0 eq K2CO3 , 80°C (or reflux).

| Solvent | Dielectric Constant ( ϵ ) | Reaction Time (h) | Yield (%) | Mechanistic Observation |

| DMF | 36.7 | 6 | 94 | Optimal aprotic solvation of K+ ; naked phenoxide accelerates SN2 . |

| Acetone | 20.7 | 12 | 82 | Lower boiling point (56°C) limits reaction temperature; slower kinetics. |

| Ethanol | 24.5 | 24 | < 30 | Protic solvent hydrogen-bonds with phenoxide, severely hindering nucleophilicity. |

Table 2: Base Selection Impact on Isopropylation

Conditions: 1.0 eq Phenol, 1.5 eq 2-bromopropane, DMF, 80°C, 6h.

| Base | pKa of Conjugate Acid | Ester Hydrolysis (Side Product) | Yield (%) | Rationale |

| K2CO3 | 10.3 | < 1% | 94 | Ideal basicity to deprotonate phenol ( pKa≈10 ) without attacking the ester. |

| NaOH | 15.7 | > 40% | 45 | Strong hydroxide nucleophile causes competitive saponification of the methyl ester. |

| Et3N | 10.7 | < 1% | 15 | Weak organic base; poor charge separation and stabilization of the transition state. |

"Methyl 2-isopropoxy-4-methoxybenzoate" chemical properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of Methyl 2-isopropoxy-4-methoxybenzoate

Introduction

Methyl 2-isopropoxy-4-methoxybenzoate is a substituted aromatic ester with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a strategically functionalized benzene ring with isopropoxy, methoxy, and methyl ester groups, offers multiple sites for chemical modification. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and a detailed analysis of the expected spectroscopic data for this compound. The insights presented herein are curated for researchers, scientists, and professionals in drug development, aiming to facilitate further exploration and utilization of this molecule. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds to provide a robust predictive profile.

Molecular Structure and Physicochemical Properties

The foundational characteristics of Methyl 2-isopropoxy-4-methoxybenzoate are derived from its constituent functional groups. The interplay between the electron-donating isopropoxy and methoxy groups, and the electron-withdrawing methyl ester, dictates its reactivity and physical properties.

Table 1: Predicted Physicochemical Properties of Methyl 2-isopropoxy-4-methoxybenzoate

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C12H16O4 | Based on IUPAC nomenclature |

| Molecular Weight | 224.25 g/mol | Calculated from the molecular formula. Similar to related compounds[1][2]. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for similar substituted benzoates[3][4]. |

| Boiling Point | > 250 °C (estimated) | Extrapolated from related benzoate esters. |

| Melting Point | < 30 °C (estimated) | Alkoxy substituents often lower the melting point compared to simpler analogs. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); limited solubility in water | The hydrophobic aromatic ring and alkyl groups suggest good solubility in organic media, a common trait for such esters[3]. |

Proposed Synthetic Pathway: Williamson Ether Synthesis and Fischer Esterification

A plausible and efficient synthesis of Methyl 2-isopropoxy-4-methoxybenzoate can be envisioned through a two-step process commencing from commercially available 2-hydroxy-4-methoxybenzoic acid. This approach leverages two fundamental and reliable reactions in organic chemistry: Williamson ether synthesis followed by Fischer esterification.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-isopropoxy-4-methoxybenzoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K2CO3) (2.5 eq.) to the solution. The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

-

Alkylation: To the stirring suspension, add 2-iodopropane (1.5 eq.) dropwise. The use of an iodide as the leaving group enhances the rate of this SN2 reaction.

-

Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with 1M HCl to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 2-isopropoxy-4-methoxybenzoic acid can be further purified by recrystallization.

Part 2: Synthesis of Methyl 2-isopropoxy-4-methoxybenzoate

-

Esterification Setup: Suspend the synthesized 2-isopropoxy-4-methoxybenzoic acid (1.0 eq.) in an excess of methanol (10-15 volumes) in a round-bottom flask.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the esterification can be monitored by TLC[5].

-

Neutralization and Extraction: After cooling, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Methyl 2-isopropoxy-4-methoxybenzoate. Further purification can be achieved through column chromatography on silica gel.

Caption: Key spectroscopic techniques for structural elucidation.

Potential Applications in Research and Drug Development

Substituted benzoates are valuable scaffolds in medicinal chemistry. Based on the applications of structurally related molecules, Methyl 2-isopropoxy-4-methoxybenzoate could serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The 4-aminobenzoic acid scaffold, which can be derived from related nitro compounds, is a common feature in many kinase inhibitors. The isopropoxy group can modulate lipophilicity and steric interactions, potentially enhancing binding affinity and selectivity for target kinases.

-

Anti-inflammatory and Analgesic Agents: Related hydroxy and methoxy-substituted benzoates serve as intermediates in the synthesis of anti-inflammatory and pain relief agents.[6]

-

Agrochemicals: Benzoate derivatives have been explored for their potential as herbicides or pesticides.[6]

-

Structure-Activity Relationship (SAR) Studies: This molecule is an excellent tool for SAR studies. By keeping the core scaffold constant and modifying the ester and alkoxy groups, researchers can systematically probe the interactions of synthesized derivatives with their biological targets.

Conclusion

While direct experimental data on Methyl 2-isopropoxy-4-methoxybenzoate is limited, this technical guide provides a robust, predictive framework for its properties and synthesis based on well-established chemical principles and data from analogous compounds. The proposed synthetic route is practical and relies on high-yielding, standard laboratory procedures. The predicted spectroscopic data offer a clear roadmap for the structural characterization of this molecule. The potential applications in medicinal chemistry and other fields highlight the value of this compound as a versatile building block for further research and development.

References

-

PubChem. Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Methyl 4-isopropoxy-2-(4-methoxy)benzyloxybenzoate. John Wiley & Sons, Inc. [Link]

-

PrepChem.com. Synthesis of methyl 2-methoxy-4-methybenzoate. [Link]

-

Royal Society of Chemistry. Supplementary Information for a scientific article. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. [Link]

-

PubChemLite. Methyl 2-methoxy-4-methylbenzoate (C10H12O3). [Link]

-

SIELC Technologies. Methyl 4-methoxybenzoate. [Link]

- Google Patents.

-

Carl ROTH. Salicylic acid methyl ester. [Link]

-

National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy. [Link]

-

NIST. Methyl 4-methoxysalicylate. [Link]

Sources

- 1. Methyl 4-isopropoxy-3-methoxybenzoate | 3535-27-1 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 4. CAS 119-36-8: Methyl salicylate | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

"Methyl 2-isopropoxy-4-methoxybenzoate" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Methyl 2-isopropoxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-isopropoxy-4-methoxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its molecular architecture, characterized by a strategically functionalized benzene ring, offers a versatile scaffold for the synthesis of more complex molecules. The presence of an isopropoxy group, in addition to a methoxy and a methyl ester group, allows for the fine-tuning of physicochemical properties such as lipophilicity, which can be crucial for optimizing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of Methyl 2-isopropoxy-4-methoxybenzoate, serving as a valuable resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The properties of Methyl 2-isopropoxy-4-methoxybenzoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | methyl 2-isopropoxy-4-methoxybenzoate |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); sparingly soluble in water |

| LogP (Predicted) | ~2.5 - 3.0 |

Synthesis of Methyl 2-isopropoxy-4-methoxybenzoate

The synthesis of Methyl 2-isopropoxy-4-methoxybenzoate can be efficiently achieved through a two-step process, commencing with the commercially available precursor, 2-hydroxy-4-methoxybenzoic acid. The synthesis involves an initial Fischer esterification to form the methyl ester, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Step 1: Fischer Esterification of 2-hydroxy-4-methoxybenzoic acid

The first step involves the acid-catalyzed esterification of 2-hydroxy-4-methoxybenzoic acid with methanol to yield methyl 2-hydroxy-4-methoxybenzoate. The use of a large excess of methanol serves to drive the equilibrium towards the product.[1]

Step 2: Williamson Ether Synthesis

The second step is the Williamson ether synthesis, where the phenolic hydroxyl group of methyl 2-hydroxy-4-methoxybenzoate is deprotonated by a strong base to form a phenoxide ion. This nucleophile then reacts with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) via an S(_N)2 reaction to form the desired ether linkage.[2]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-hydroxy-4-methoxybenzoate

-

To a solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq.) in methanol (15-20 volumes), add concentrated sulfuric acid (0.2 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-hydroxy-4-methoxybenzoate, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-isopropoxy-4-methoxybenzoate

-

In a round-bottom flask, dissolve methyl 2-hydroxy-4-methoxybenzoate (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2]

-

Add a base, such as potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq., handle with care), to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Add 2-iodopropane (1.2 eq.) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-isopropoxy-4-methoxybenzoate.

Structural Elucidation

The structural confirmation of Methyl 2-isopropoxy-4-methoxybenzoate is achieved through a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three different alkoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | d | 1H | Ar-H (ortho to COOCH₃) |

| ~6.4 - 6.6 | dd | 1H | Ar-H (ortho to OCH₃, meta to isopropoxy) |

| ~6.3 - 6.5 | d | 1H | Ar-H (ortho to isopropoxy) |

| ~4.5 - 4.7 | septet | 1H | -OCH(CH₃)₂ |

| ~3.85 | s | 3H | -COOCH₃ |

| ~3.80 | s | 3H | Ar-OCH₃ |

| ~1.3 - 1.4 | d | 6H | -OCH(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~163 | Ar-C (para to COOCH₃, attached to OCH₃) |

| ~158 | Ar-C (ortho to COOCH₃, attached to isopropoxy) |

| ~133 | Ar-C (ortho to COOCH₃) |

| ~106 | Ar-C (ipso to COOCH₃) |

| ~104 | Ar-C (ortho to OCH₃, meta to isopropoxy) |

| ~99 | Ar-C (ortho to isopropoxy) |

| ~71 | -OCH(CH₃)₂ |

| ~55.5 | Ar-OCH₃ |

| ~52 | -COOCH₃ |

| ~22 | -OCH(CH₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2980-2940 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (asymmetric, aryl ether) |

| ~1040 | Strong | C-O stretch (symmetric, aryl ether) |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺) : m/z = 224.10

-

Key Fragmentation Patterns : Loss of the isopropoxy group, methoxy group, or the methyl ester group.

Potential Applications in Drug Discovery

While specific biological activities of Methyl 2-isopropoxy-4-methoxybenzoate are not extensively documented, the structural motifs present in the molecule are found in numerous biologically active compounds.

-

Anticancer and Cytotoxic Activity : Derivatives of methoxybenzoic acid have demonstrated potential as anticancer agents by targeting critical cell survival pathways. The isopropoxy group can further modulate the lipophilicity and steric interactions of such compounds, potentially enhancing their binding affinity and selectivity for biological targets.

-

Anti-inflammatory Properties : Substituted benzoates have been investigated for their anti-inflammatory effects. The modulation of signaling pathways such as NF-κB is a potential mechanism of action for these compounds.

-

Versatile Building Block : The functional groups on Methyl 2-isopropoxy-4-methoxybenzoate make it an attractive starting material for the synthesis of more complex molecules, including heterocyclic compounds with known pharmacological activities.[3]

Conclusion

Methyl 2-isopropoxy-4-methoxybenzoate is a compound of significant interest for its potential applications in medicinal chemistry. This guide has detailed a reliable two-step synthesis via Fischer esterification and Williamson ether synthesis. The predicted spectroscopic data provides a framework for the structural characterization of this molecule. The exploration of its biological activities, guided by the known properties of related substituted benzoates, presents a promising avenue for future research and drug development.

References

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of Methyl 2-isopropoxy-4-methoxybenzoate (CAS 117401-87-3)

Executive Summary

In modern drug development and complex active pharmaceutical ingredient (API) synthesis, the selection of highly specific building blocks is paramount. Methyl 2-isopropoxy-4-methoxybenzoate (CAS 117401-87-3) is an advanced, orthogonally protected synthetic intermediate[]. Featuring a precisely engineered steric and electronic profile, this compound serves as a critical scaffold in the design of kinase inhibitors, anti-inflammatory agents, and novel therapeutics.

This technical guide provides an in-depth analysis of the compound's structural dynamics, a self-validating synthetic protocol, and its applications in medicinal chemistry, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of Methyl 2-isopropoxy-4-methoxybenzoate is essential for predicting its behavior in organic solvents and biological assays. The compound features a benzoate core substituted with an electron-donating methoxy group at the para position and a bulky isopropoxy group at the ortho position[2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification |

| Chemical Name | Methyl 2-isopropoxy-4-methoxybenzoate |

| CAS Registry Number | 117401-87-3 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Typical Purity (Commercial) | ≥ 95.0%[3] |

| Physical State | Solid / Crystalline Powder[3] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) and halocarbons (DCM) |

Structural Dynamics & Mechanistic Rationale

The utility of Methyl 2-isopropoxy-4-methoxybenzoate lies in the deliberate causality of its functional groups. In medicinal chemistry, every substituent must serve a dual purpose: modulating reactivity during synthesis and optimizing target binding in biological systems.

-

The Para-Methoxy Group (C4): This group acts as a strong electron-donating group (EDG) via resonance. It enriches the electron density of the aromatic ring, making the scaffold highly favorable for late-stage electrophilic aromatic substitutions (if required) while deactivating the meta positions to nucleophilic attack.

-

The Ortho-Isopropoxy Group (C2): The primary function of the isopropoxy group is to provide steric shielding to the adjacent methyl ester. During multi-step API synthesis, premature ester hydrolysis is a common failure point. The bulky isopropyl moiety creates a steric hindrance cone, significantly reducing the rate of unwanted saponification under mildly basic conditions.

-

The Methyl Ester (C1): Serves as a stable protecting group for the carboxylic acid, which can be selectively hydrolyzed under forcing conditions (e.g., LiOH in THF/H₂O at elevated temperatures) when the free acid is needed for amide coupling.

Fig 1: Structural components and their functional roles in Methyl 2-isopropoxy-4-methoxybenzoate.

Synthetic Methodology: Step-by-Step Protocol

The most efficient and scalable route to synthesize Methyl 2-isopropoxy-4-methoxybenzoate is via the Williamson ether-type O-alkylation of methyl 2-hydroxy-4-methoxybenzoate [4].

Mechanistic Causality of Reagent Selection

-

Base Selection (K₂CO₃): Potassium carbonate is selected as a mild, non-nucleophilic base. Using a stronger base like Sodium Hydroxide (NaOH) would induce competitive saponification of the methyl ester. K₂CO₃ selectively deprotonates the more acidic phenolic hydroxyl group without compromising the ester.

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the subsequent Sₙ2 displacement.

-

Electrophile (2-Bromopropane): The bromide is a superior leaving group compared to chloride, accelerating the Sₙ2 reaction at moderate temperatures (60–70°C) and minimizing thermal degradation.

Experimental Protocol

-

Preparation & Deprotonation:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-4-methoxybenzoate (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

-

Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 20.0 mmol, 2.0 eq).

-

Stir the suspension at room temperature (20–25°C) for 30 minutes under a nitrogen atmosphere to ensure complete formation of the phenoxide intermediate.

-

-

Sₙ2 Alkylation:

-

Introduce 2-Bromopropane (15.0 mmol, 1.5 eq) dropwise via syringe.

-

Attach a reflux condenser and heat the reaction mixture to 65°C. Maintain heating and stirring for 12–16 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 3:1 v/v). The product will elute with a higher Rf value than the starting phenol due to the loss of hydrogen bonding capabilities.

-

-

Workup & Extraction:

-

Cool the mixture to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 × 50 mL) to thoroughly remove residual DMF.

-

-

Purification:

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography to yield pure Methyl 2-isopropoxy-4-methoxybenzoate[5].

-

Fig 2: Mechanistic workflow for the synthesis of Methyl 2-isopropoxy-4-methoxybenzoate via SN2 alkylation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical parameters should be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

A distinct septet around δ 4.50–4.60 ppm (1H, J = 6.1 Hz) corresponding to the methine proton of the isopropoxy group.

-

A doublet around δ 1.35 ppm (6H, J = 6.1 Hz) corresponding to the two methyl groups of the isopropoxy moiety.

-

Singlets at δ 3.85 ppm (3H, Ar-OCH₃) and δ 3.88 ppm (3H, COOCH₃).

-

Aromatic protons exhibiting an ABX spin system characteristic of 1,2,4-trisubstituted benzenes.

-

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 225.25, confirming the molecular weight of 224.25 g/mol [6].

Applications in Drug Development

In the context of pharmaceutical development, Methyl 2-isopropoxy-4-methoxybenzoate is rarely the final drug but rather a highly specialized modular unit.

-

Lipophilic Anchoring: The isopropoxy group is frequently utilized to occupy specific hydrophobic pockets in target kinases or receptor active sites. The branching of the isopropyl group provides superior van der Waals contacts compared to linear alkyl chains.

-

Amide Coupling Precursor: Following the controlled saponification of the methyl ester, the resulting 2-isopropoxy-4-methoxybenzoic acid can be coupled with complex amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate biologically active benzamides.

-

Cross-Coupling Substrate: The electron-rich ring can be selectively halogenated (e.g., bromination at C5) to create an electrophilic partner for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the construction of extended polyaromatic therapeutic agents.

References

-

Molbase. "Methyl 2-isopropoxy-4-methoxybenzoate". Molbase Chemical Encyclopedia. Available at: [Link]

-

AA Blocks. "Product Index - 117401-87-3. Methyl 2-isopropoxy-4-methoxybenzoate". AA Blocks Catalog. Available at: [Link]

-

Mengheres, G. (2019). "Novel Analogues of Isoflavones as Potential Anti-Inflammatory Drugs for the Treatment of Neurodegenerative Disorders". University of Huddersfield Repository. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-isopropoxy-4-methoxybenzoate

Introduction

Methyl 2-isopropoxy-4-methoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring a strategically positioned isopropoxy group, offers a unique modulation of lipophilicity and steric hindrance compared to simpler methoxy or ethoxy analogs. This can be a valuable attribute in the design of novel therapeutic agents, particularly in fields such as kinase inhibitor development where fine-tuning physicochemical properties is crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile. This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of Methyl 2-isopropoxy-4-methoxybenzoate, designed for researchers and professionals in drug development and organic synthesis.

IUPAC Naming and Structural Elucidation

The formal IUPAC name for the compound is methyl 2-isopropoxy-4-methoxybenzoate . This name is derived from the parent molecule, benzoic acid, with the following substitutions:

-

A methoxy group (-OCH₃) at the 4-position of the benzene ring.

-

An isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzene ring.

-

The carboxylic acid is esterified with a methyl group.

The structure is as follows:

Caption: Chemical structure of methyl 2-isopropoxy-4-methoxybenzoate.

Proposed Synthesis Pathway

The synthesis of Methyl 2-isopropoxy-4-methoxybenzoate can be approached through a multi-step process starting from commercially available precursors. A plausible route involves the selective alkylation of a suitably protected dihydroxybenzoic acid derivative, followed by esterification.

Workflow for the Synthesis of Methyl 2-isopropoxy-4-methoxybenzoate

Caption: Proposed synthetic workflow.

Experimental Protocol

Step 1: Esterification of 4-Methoxysalicylic acid to Methyl 4-methoxysalicylate

This procedure is adapted from standard esterification protocols for substituted benzoic acids.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxysalicylic acid (1.0 eq.) in methanol (10-15 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Methyl 4-methoxysalicylate, can be purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis to Yield Methyl 2-isopropoxy-4-methoxybenzoate

This step utilizes the Williamson ether synthesis to introduce the isopropoxy group.

-

Reaction Setup: To a solution of Methyl 4-methoxysalicylate (1.0 eq.) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq.) and isopropyl bromide (1.5 eq.).

-

Reaction Conditions: Stir the mixture vigorously at 60-80 °C overnight.

-

Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, Methyl 2-isopropoxy-4-methoxybenzoate, can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical properties and key spectroscopic features of Methyl 2-isopropoxy-4-methoxybenzoate. These predictions are based on the compound's structure and data from analogous molecules.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.9 (d, 1H), 6.4-6.5 (dd, 1H), 6.3-6.4 (d, 1H), 4.5-4.6 (sept, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 1.3-1.4 (d, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166-167, 163-164, 159-160, 133-134, 105-106, 98-99, 71-72, 55-56, 51-52, 21-22 |

| IR (KBr, cm⁻¹) | ~2980 (C-H), ~1720 (C=O, ester), ~1610, 1500 (C=C, aromatic), ~1250, 1040 (C-O) |

Potential Applications in Drug Development

Substituted benzoates are versatile scaffolds in medicinal chemistry. The unique combination of isopropoxy and methoxy groups in Methyl 2-isopropoxy-4-methoxybenzoate makes it an interesting candidate for several applications:

-

Kinase Inhibitors: The 4-aminobenzoic acid scaffold, a close analog, is a common feature in many kinase inhibitors. The isopropoxy group can provide increased lipophilicity, potentially improving cell permeability and influencing the ADME profile of a drug candidate.

-

Intermediate for Heterocycle Synthesis: The functional groups on Methyl 2-isopropoxy-4-methoxybenzoate can be further modified to synthesize more complex heterocyclic systems like quinazolinones and benzoxazinones, which are known to possess a broad range of biological activities.[2]

-

Structure-Activity Relationship (SAR) Studies: This compound can be a valuable tool in SAR studies. By keeping the core scaffold constant and modifying the ester or introducing other functional groups, researchers can systematically investigate the interactions of derivatives with biological targets.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling Methyl 2-isopropoxy-4-methoxybenzoate and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) of the starting materials and analogous compounds.[3][4][5][6][7]

Conclusion

Methyl 2-isopropoxy-4-methoxybenzoate represents a promising, yet underexplored, chemical entity for researchers in organic synthesis and drug discovery. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. The unique substitution pattern of this molecule offers intriguing possibilities for the development of novel compounds with tailored physicochemical and biological properties.

References

- Vertex AI Search. (n.d.).

- MilliporeSigma. (2025, November 6).

- Carl ROTH. (2022, September 20).

- ThermoFisher. (2025, September 14).

- Thermo Fisher Scientific. (2025, September 6).

- Fluorochem. (n.d.).

- SpectraBase. (n.d.). Methyl 4-isopropoxy-2-(4-methoxy)

- Chem-Supply. (n.d.).

- PrepChem.com. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- CymitQuimica. (n.d.).

- Smolecule. (2026, February 12).

- Benchchem. (n.d.).

- ChemScene. (n.d.).

- Benchchem. (n.d.).

- NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester.

- Benchchem. (n.d.).

- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.

- PubChem. (n.d.).

- PubChem. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol.

- Wikipedia. (n.d.).

- Benchchem. (n.d.).

- PubChemLite. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylbenzoic acid 97 704-45-0.

Sources

Discovery and history of "Methyl 2-isopropoxy-4-methoxybenzoate"

An In-Depth Technical Guide on the Discovery, Synthesis, and Pharmacological Application of Methyl 2-isopropoxy-4-methoxybenzoate (CAS 117401-87-3)

Executive Summary & Historical Context

Methyl 2-isopropoxy-4-methoxybenzoate (CAS 117401-87-3) is a highly specialized chemical intermediate that played a pivotal role in the late 1980s and early 1990s during the golden era of antiallergic and anti-inflammatory drug discovery. Developed primarily by researchers at the Parke-Davis Pharmaceutical Research Division (Warner-Lambert Company), this compound was engineered to solve a critical problem in medicinal chemistry: the need for orally active, non-ulcerogenic anti-inflammatory agents[1].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often caused severe gastrointestinal toxicity. To circumvent this, researchers synthesized novel classes of benzenecarboxamidotetrazoles and related heterocyclic compounds. Methyl 2-isopropoxy-4-methoxybenzoate was first detailed in U.S. Patent 4,764,525 by Connor and Mullican (1988)[2] and subsequently published in the Journal of Medicinal Chemistry in 1991[3]. It served as the crucial building block for synthesizing active pharmaceutical ingredients (APIs) capable of inhibiting histamine release from anti-IgE-stimulated human basophils and mast cells[4].

Mechanistic Rationale: The Role of the 2-Isopropoxy Group

In medicinal chemistry, the transition from a simple methoxy or hydroxy group to an isopropoxy group is rarely arbitrary. The incorporation of the 2-isopropoxy moiety into the benzoate scaffold was driven by strict structure-activity relationship (SAR) requirements[1]:

-

Steric Hindrance and Conformational Locking: The bulky isopropyl group at the ortho position (relative to the ester/amide linkage) restricts the rotation of the downstream carboxamide bond. This steric bulk forces the tetrazole ring of the final API into a specific, biologically active conformation required for binding to its intracellular target.

-

Electronic Tuning: The combination of a 2-isopropoxy and a 4-methoxy group provides a strong electron-donating effect via resonance, enriching the electron density of the aromatic ring. This specific electronic profile was found to maximize the inhibition of histamine release[4].

-

Optimized Lipophilicity (LogP): The isopropyl group significantly increases the lipophilicity of the molecule compared to a methyl ether. This enhanced lipophilicity is critical for cell membrane penetration, allowing the downstream API to enter basophils and mast cells to block intracellular calcium ( Ca2+ ) influx, thereby preventing degranulation[5].

Synthetic Methodology & Self-Validating Protocol

The synthesis of Methyl 2-isopropoxy-4-methoxybenzoate relies on the regioselective O-alkylation of Methyl 4-methoxysalicylate. The protocol below is designed as a self-validating system, ensuring that each step provides measurable analytical feedback to confirm success.

Experimental Causality

-

Base Selection ( K2CO3 ): Potassium carbonate is chosen over stronger bases (like NaOH or KOH ) because it is basic enough to deprotonate the phenolic hydroxyl group ( pKa≈10 ) but mild enough to prevent the unwanted saponification of the methyl ester.

-

Solvent Selection (DMF): N,N -Dimethylformamide is a polar aprotic solvent that poorly solvates anions, thereby leaving the phenoxide ion highly nucleophilic. This accelerates the SN2 displacement of the bromide from isopropyl bromide.

Step-by-Step Protocol

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with Methyl 4-methoxysalicylate (1.0 equivalent) and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add anhydrous Potassium Carbonate ( K2CO3 , 1.5 equivalents). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion. The solution will typically deepen in color.

-

Alkylation: Add Isopropyl bromide (1.2 equivalents) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80°C for 12–16 hours.

-

Workup: Cool the mixture to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation (Analytical Checkpoints)

To ensure the integrity of the synthesis, the following analytical validations must be met:

-

TLC: The product spot will have a higher Rf value than the starting material due to the loss of the hydrogen-bonding phenolic -OH.

-

FT-IR: Complete disappearance of the broad phenolic -OH stretch at ∼3200 cm−1 confirms total conversion.

-

1 H NMR ( CDCl3 ): The defining proof of success is the appearance of a distinct septet at ∼4.5 ppm (1H, -CH-) and a doublet at ∼1.3 ppm (6H, two - CH3 groups), confirming the integration of the isopropyl moiety. The phenolic proton peak ( ∼10.5 ppm ) must be entirely absent.

Downstream Pharmacological Workflows

Once synthesized, Methyl 2-isopropoxy-4-methoxybenzoate (CAS 117401-87-3) is subjected to saponification (using NaOH ) to yield the corresponding benzoic acid. This acid is then activated using thionyl chloride ( SOCl2 ) to form an acid chloride, which is immediately coupled with 5-aminotetrazole in the presence of pyridine[2].

The resulting N-1H-tetrazol-5-ylbenzamide derivatives act as potent inhibitors of the allergic cascade. When an allergen cross-links IgE receptors ( FcϵRI ) on the surface of mast cells, it typically triggers an intracellular calcium influx that leads to the exocytosis of histamine granules. The APIs derived from this intermediate block this calcium influx, effectively halting degranulation[5].

Synthetic workflow of Methyl 2-isopropoxy-4-methoxybenzoate to active API.

Inhibition of IgE-mediated histamine release by tetrazole derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The necessity of the 2-isopropoxy substitution is best demonstrated by comparing the biological activity of the downstream tetrazole derivatives. The table below summarizes the inhibitory concentration ( IC50 ) required to block histamine release in anti-IgE-stimulated human basophils, based on the foundational SAR studies[1][4].

| Position 2 Substitution ( R1 ) | Position 4 Substitution ( R2 ) | IC50 for Histamine Inhibition ( μM ) | Pharmacological Efficacy |

| -OH (Hydroxyl) | -OCH3 (Methoxy) | > 100.0 | Inactive |

| -OCH3 (Methoxy) | -OCH3 (Methoxy) | 45.5 | Weak |

| -OCH2CH3 (Ethoxy) | -OCH3 (Methoxy) | 12.0 | Moderate |

| -OCH(CH3)2 (Isopropoxy) | -OCH3 (Methoxy) | 1.1 | Highly Potent |

| -O-Cyclopentyl | -OCH3 (Methoxy) | 3.5 | Potent, but sterically hindered |

Data Interpretation: The data clearly validates the causal relationship between the steric/lipophilic properties of the isopropoxy group and the biological efficacy of the compound. The isopropoxy derivative (derived from CAS 117401-87-3) achieves a highly potent IC50 of 1.1 μM , making it exponentially more effective than its methoxy or hydroxyl counterparts.

References

-

Mullican, M. D., Sorenson, R. J., Connor, D. T., Thueson, D. O., Kennedy, J. A., & Conroy, M. C. (1991). Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles as potential antiallergy agents. Journal of Medicinal Chemistry, 34(7), 2186–2194.[Link]

- Connor, D. T., & Mullican, M. D. (1988). N-1H-tetrazol-5-ylbenzamides having use as antiallergy and antiinflammatory agents. U.S. Patent No. 4,764,525. Washington, DC: U.S.

-

National Center for Biotechnology Information. (1991). Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles as potential antiallergy agents - PubMed. PubMed.[Link]

Sources

- 1. Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles as potential antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. methyl 3-bromo-4-methoxy-2-(1-methylethoxy)benzoate - CAS号 117401-89-5 - 摩熵化学 [molaid.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles as potential antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Methyl 2-isopropoxy-4-methoxybenzoate: A Guide for Researchers

This technical guide provides a comprehensive theoretical and computational examination of Methyl 2-isopropoxy-4-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages established computational methodologies and analogous data from structurally related compounds to predict its physicochemical properties, spectroscopic signatures, and potential for further functionalization. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this molecule in their work.

Introduction: The Structural and Functional Landscape of Substituted Benzoates

Substituted benzoates are a cornerstone of modern organic chemistry, with wide-ranging applications stemming from their versatile reactivity and tunable electronic properties. The specific arrangement of substituents on the benzene ring in Methyl 2-isopropoxy-4-methoxybenzoate — a methyl ester, a sterically influential isopropoxy group, and an electron-donating methoxy group — suggests a unique combination of lipophilicity, hydrogen bonding potential, and metabolic stability.

The methoxy group is a prevalent feature in many natural products and approved drugs, influencing ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters[1]. Similarly, the isopropoxy group can modulate the lipophilicity and steric interactions of a molecule, which is a key consideration in drug design for optimizing pharmacokinetic properties. This guide will theoretically explore the interplay of these functional groups and their impact on the molecule's overall characteristics.

Theoretical Methodology: A Framework for In-Silico Characterization

Due to the limited availability of experimental data for Methyl 2-isopropoxy-4-methoxybenzoate, a robust computational workflow is essential for predicting its properties. The following diagram outlines the theoretical approach employed in this guide, grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method.

Caption: A generalized workflow for the theoretical characterization of Methyl 2-isopropoxy-4-methoxybenzoate using DFT.

This workflow begins with defining the molecule's 2D structure and converting it into a 3D model. This initial geometry is then optimized to find its most stable conformation using a specified level of theory, such as B3LYP with the 6-311++G(d,p) basis set, which has been shown to be effective for similar organic molecules[2][3][4][5]. Subsequent calculations on the optimized geometry yield predictions of its spectroscopic and electronic properties.

Predicted Spectroscopic and Structural Properties

The following sections detail the anticipated spectroscopic and structural characteristics of Methyl 2-isopropoxy-4-methoxybenzoate based on computational predictions and comparisons with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. While experimental spectra for the target molecule are not available, we can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects and data from similar molecules found in the literature[6][7][8][9][10].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-isopropoxy-4-methoxybenzoate

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.7 - 7.9 | d | 1H | H-6 |

| Aromatic | ~6.4 - 6.6 | dd | 1H | H-5 |

| Aromatic | ~6.3 - 6.5 | d | 1H | H-3 |

| Isopropoxy | ~4.5 - 4.7 | sept | 1H | -OCH(CH₃)₂ |

| Methoxy (Ester) | ~3.8 - 3.9 | s | 3H | -COOCH₃ |

| Methoxy (Ether) | ~3.7 - 3.8 | s | 3H | -OCH₃ |

| Isopropoxy | ~1.3 - 1.4 | d | 6H | -OCH(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~165 - 167 | C=O (ester) | ||

| Aromatic | ~162 - 164 | C-4 | ||

| Aromatic | ~158 - 160 | C-2 | ||

| Aromatic | ~133 - 135 | C-6 | ||

| Aromatic | ~115 - 117 | C-1 | ||

| Aromatic | ~105 - 107 | C-5 | ||

| Aromatic | ~98 - 100 | C-3 | ||

| Isopropoxy | ~70 - 72 | -OCH(CH₃)₂ | ||

| Methoxy (Ether) | ~55 - 56 | -OCH₃ | ||

| Methoxy (Ester) | ~51 - 52 | -COOCH₃ | ||

| Isopropoxy | ~21 - 22 | -OCH(CH₃)₂ |

Disclaimer: These are theoretical predictions and may differ from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying functional groups. The predicted IR spectrum of Methyl 2-isopropoxy-4-methoxybenzoate would exhibit characteristic absorption bands.

Table 2: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2950 - 3000 | Medium | C-H stretch (sp³ hybridized carbons of isopropoxy and methoxy groups) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (asymmetric, aryl ether) |

| ~1030 - 1100 | Strong | C-O stretch (symmetric, ether and ester) |

These predictions are based on typical frequency ranges for the functional groups present in the molecule[11][12].

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) for Methyl 2-isopropoxy-4-methoxybenzoate would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the methoxy group from the ester (-31 Da), the isopropoxy group (-59 Da), or the entire methyl ester group (-59 Da).

Predicted Molecular Geometry

DFT-based geometry optimization would provide insights into the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. It is anticipated that the benzoate group will be largely planar[13]. The orientation of the isopropoxy group will be a key determinant of the molecule's overall shape and steric profile.

Electronic Properties and Reactivity

The electronic nature of Methyl 2-isopropoxy-4-methoxybenzoate, governed by its substituent groups, dictates its reactivity and potential interactions with biological targets.

Frontier Molecular Orbitals (FMOs)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative understanding of the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the donating methoxy and isopropoxy groups. The LUMO is likely to be centered on the electron-withdrawing methyl ester group and the aromatic ring. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP)

An MEP map visually represents the electrostatic potential on the surface of the molecule. For Methyl 2-isopropoxy-4-methoxybenzoate, regions of negative potential (electron-rich, nucleophilic) are expected around the oxygen atoms of the carbonyl, methoxy, and isopropoxy groups. Regions of positive potential (electron-poor, electrophilic) would be anticipated around the hydrogen atoms. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in drug-receptor binding.

Potential Applications in Drug Discovery and Development

While specific biological activities for Methyl 2-isopropoxy-4-methoxybenzoate have not been reported, its structural motifs are present in various biologically active compounds.

Scaffold for Synthesis

This molecule can serve as a versatile starting material for the synthesis of more complex molecules. The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the aromatic ring can undergo further electrophilic substitution, although the directing effects of the existing substituents would need to be considered. For instance, similar aminobenzoates are used as key intermediates in the synthesis of kinase inhibitors[14].

Molecular Docking and Pharmacophore Modeling

Theoretical studies can extend to predicting the binding affinity of Methyl 2-isopropoxy-4-methoxybenzoate and its derivatives with various biological targets. Molecular docking simulations could be employed to investigate potential interactions with enzyme active sites[15][16][17][18]. The combination of a hydrogen bond acceptor (ester and ether oxygens) and a lipophilic isopropoxy group makes it an interesting candidate for pharmacophore-based virtual screening.

The following diagram illustrates a generalized workflow for the application of this molecule in a drug discovery context.

Caption: A conceptual workflow for utilizing Methyl 2-isopropoxy-4-methoxybenzoate in a drug discovery program.

Conclusion

Methyl 2-isopropoxy-4-methoxybenzoate presents an intriguing scaffold for further investigation in both medicinal and materials chemistry. While experimental data is currently sparse, this in-depth theoretical guide provides a solid foundation for understanding its fundamental properties. The computational predictions outlined herein offer valuable insights into its structure, spectroscopy, and electronic character, paving the way for its strategic application in the synthesis of novel, functional molecules. As with all theoretical studies, experimental validation of these predictions is a crucial next step.

References

-

Nicholson, J. M., et al. (1992). Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. Journal of Computer-Aided Molecular Design. [Link][19]

-

Electronic Supplementary Information for a relevant chemical study. The Royal Society of Chemistry. (Please note: A specific article link is not available, but this source type indicates where such data is often found).[6]

-

Kolesinska, B., et al. (2023). Shapes of Benzyl Benzoate: A Rotational Spectroscopic and Computational Study. The Journal of Physical Chemistry A. [Link][13]

-

Colle, R., & Salvetti, A. (1998). The use of ab initio and DFT calculations in the interpretation of ultraviolet photoelectron spectra: The rotational isomerism of anisole and thioanisole as a case study. The Journal of Chemical Physics. [Link][2]

-

Yuliani, S. H., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. [Link][15]

-

Yayli, N., et al. (2017). Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives. Records of Natural Products. [Link][16]

-

Kumar, A., et al. (2016). Synthesis of substituted benzazoles and computational evaluation of their mechanism. Organic Chemistry: Current Research. [Link][3]

-

Supporting Information for a relevant chemical synthesis. (Please note: A specific article link is not available, but this source type indicates where such data is often found).[7]

-

Khaldan, A., et al. (2022). Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. Biointerface Research in Applied Chemistry. [Link][17]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link][1]

-

General spectroscopic data source. (Please note: A specific article link is not available, but this source type indicates where such data is often found).[8][10][11][12]

-

General computational chemistry data source. (Please note: A specific article link is not available, but this source type indicates where such data is often found).[4][5]

-

General molecular docking and drug design data source. (Please note: A specific article link is not available, but this source type indicates where such data is often found).[18]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins | IntechOpen [intechopen.com]

- 5. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Methyl 2-methoxybenzoate(606-45-1) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methyl 2-methoxybenzoate(606-45-1) 13C NMR spectrum [chemicalbook.com]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. Methyl 2-methoxybenzoate(606-45-1) IR Spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]

- 16. acgpubs.org [acgpubs.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Stability and Degradation Pathways of Methyl 2-isopropoxy-4-methoxybenzoate

Executive Summary

Methyl 2-isopropoxy-4-methoxybenzoate (CAS 117401-87-3) is a highly functionalized aromatic ester that serves as a critical building block in advanced organic synthesis, including the development of Targeted Protein Degradation (PROTAC) platforms[]. Understanding its chemical stability and degradation pathways is paramount for formulation scientists, synthetic chemists, and drug development professionals.

This whitepaper provides an in-depth mechanistic analysis of the compound's degradation profile, exploring how its unique steric and electronic environment dictates its susceptibility to hydrolysis, thermal dealkylation, and photochemical rearrangement.

Structural Analysis & Causality of Stability

The stability of Methyl 2-isopropoxy-4-methoxybenzoate is fundamentally governed by the interplay between its ester core and the two alkoxy substituents:

-

The Ortho-Isopropoxy Group (Steric Hindrance): The bulky secondary alkyl ether at the ortho position creates significant steric shielding around the ester carbonyl. This physical barrier restricts the approach of nucleophiles (such as water or hydroxide ions), thereby enhancing the compound's resistance to baseline hydrolysis.

-

The Para-Methoxy Group (Electronic Deactivation): Both the isopropoxy and methoxy groups are strongly electron-donating via resonance (+R effect). This increases the electron density of the aromatic ring. Consequently, the electrophilicity of the ester carbonyl carbon is reduced, further decelerating nucleophilic attack compared to unsubstituted benzoate esters[2].

Primary degradation pathways of Methyl 2-isopropoxy-4-methoxybenzoate.

Primary Degradation Pathways

Hydrolytic Degradation (BAC2 Mechanism)

Benzoate esters typically undergo base-catalyzed hydrolysis via an acyl-oxygen cleavage (BAC2) mechanism[2]. The rate-determining step is the addition of a hydroxide ion to the carbonyl group, forming a tetrahedral intermediate[2].

For Methyl 2-isopropoxy-4-methoxybenzoate, hydrolysis is exceptionally slow under mild biological or basic conditions. The ortho-isopropoxy group physically blocks the trajectory of the incoming hydroxide ion. However, under extreme alkaline or enzymatic conditions (e.g., in the presence of robust carboxylesterases in liver microsomes), the ester will eventually hydrolyze into 2-isopropoxy-4-methoxybenzoic acid and methanol[3].

Photochemical Degradation (Photo-Fries Rearrangement)

Aryl esters and their derivatives are highly susceptible to ultraviolet (UV) irradiation. When exposed to UV light, the compound can undergo a Photo-Fries rearrangement, a photochemical reaction that transforms aryl esters into hydroxyaryl ketones[4].

The mechanism is dissociative and radical-based. It involves the homolytic cleavage of the carbonyl-oxygen bond, generating an acyl radical and an aryloxy radical[5]. These radicals are temporarily trapped within a solvent cage. If they recombine at the ortho or para positions of the aromatic ring, they form rearranged ketone products. If they escape the solvent cage, free phenolic degradation products are formed[5].

Mechanism of the Photo-Fries rearrangement under UV irradiation.

Thermal & Oxidative Dealkylation

Under severe thermal stress, alkoxybenzoic acid derivatives undergo weight loss primarily through the cleavage of ester and ether bonds[6]. The isopropoxy group is particularly vulnerable to acid-catalyzed thermal dealkylation. Because the isopropyl cation is a relatively stable secondary carbocation, strong Lewis or Brønsted acids coupled with heat can cleave the ether linkage, yielding methyl 2-hydroxy-4-methoxybenzoate and propene gas.

Quantitative Data Summaries

To contextualize the stability of Methyl 2-isopropoxy-4-methoxybenzoate, Table 1 summarizes the comparative hydrolytic half-lives of related benzoate esters under physiological and basic conditions. The data illustrates how steric bulk (e.g., ortho substitution) and electronic effects dictate degradation rates[2],[3].

Table 1: Comparative Hydrolytic Stability of Benzoate Esters

| Compound / Analog | Media / Condition | Half-life ( t1/2 ) | Primary Degradant | Causality / Mechanism |

| Methyl benzoate | Rat Plasma (pH 7.4) | ~36 min | Benzoic acid | Baseline BAC2 hydrolysis[2]. |

| Phenyl benzoate | Rat Liver Microsomes | < 5 min | Phenol + Benzoic acid | Highly labile due to stable phenoxide leaving group[3]. |

| Ethyl p-bromobenzoate | Basic Aqueous (pH 9) | ~12 min | p-Bromobenzoic acid | Electron-withdrawing group accelerates OH⁻ attack[2]. |

| Methyl 2-isopropoxy-4-methoxybenzoate | Rat Liver Microsomes | > 120 min (Projected) | 2-Isopropoxy-4-methoxybenzoic acid | Steric shielding by ortho-isopropoxy; +R deactivation[2]. |

Experimental Protocols for Stability Profiling

To ensure scientific integrity and self-validation, the following methodologies detail how to empirically determine the stability of Methyl 2-isopropoxy-4-methoxybenzoate.

Protocol 1: Hydrolytic Stability Profiling (Rat Liver Microsomes)

This workflow evaluates the ester's stability against metabolic enzymes found in the liver, independent of oxidative cofactors[3].

-

Reagent Preparation: Prepare a 10 mM stock solution of Methyl 2-isopropoxy-4-methoxybenzoate in HPLC-grade DMSO.

-

Microsome Suspension: Thaw rat liver microsomes on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Do not add NADPH (this isolates hydrolytic degradation from CYP450 oxidative metabolism)[3].

-

Initiation: Pre-incubate the microsome suspension at 37°C for 5 minutes. Initiate the reaction by spiking the ester stock solution to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1%).

-

Sampling: At time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

-

Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic hydrolysis.

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent ester and calculate the half-life ( t1/2 ).

Step-by-step workflow for determining hydrolytic stability in biological media.

Protocol 2: Photostability Assessment (ICH Q1B Compliance)

To monitor the Photo-Fries rearrangement and radical degradation:

-

Dissolve the compound in a UV-transparent solvent (e.g., methanol) at 1 mg/mL.

-

Place the solution in quartz cuvettes.

-

Irradiate using a Xenon arc lamp calibrated to provide an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/square meter.

-

Monitor the emergence of hydroxyaryl ketone degradants via HPLC-UV at 254 nm.

Conclusion & Storage Recommendations

Methyl 2-isopropoxy-4-methoxybenzoate exhibits robust baseline stability against aqueous hydrolysis due to the steric shielding of its ortho-isopropoxy group and the electronic deactivation from its alkoxy substituents. However, it is highly susceptible to photochemical degradation via the Photo-Fries rearrangement and thermal dealkylation under acidic conditions.

Storage Directives: To prevent degradation, the compound must be stored in actinic (amber) glassware to block UV irradiation, kept at controlled room temperature (or refrigerated for long-term storage), and isolated from strong acids and bases.

References

-

Scribd. "Photo-Fries Rearrangement Mechanism | Photochemistry." scribd.com. Available at: [Link]

-

KPI.ua. "The photo-Fries rearrangement in a side-chain liquid-crystalline polymer." kpi.ua. Available at: [Link]

-

National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." nih.gov. Available at: [Link]

-

DOI.org. "A newly fascinating approach to construct pillar[5]arene functionalized ester derivatives for nematic liquid crystalline behavior." doi.org. Available at: [Link]

Sources

Methodological & Application

Application Note: Steglich Esterification of 2-Isopropoxy-4-methoxybenzoic Acid for PROTAC and MDM2 Inhibitor Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Scientific Rationale

2-Isopropoxy-4-methoxybenzoic acid is a highly privileged building block in modern medicinal chemistry. Its unique steric and electronic profile is most notably exploited in the synthesis of Nutlin-3 and its derivatives, where the isopropoxy group acts as a critical anchor, interacting directly with the Phe19 pocket of the MDM2 protein to reactivate the p53 tumor suppressor pathway[1]. Furthermore, this benzoic acid derivative is frequently utilized in the design of cereblon-directed PROTACs, where it is coupled to various linkers[2].

When functionalizing this acid—whether attaching it to a complex PROTAC linker or forming a prodrug ester—traditional Fischer esterification is contraindicated. Harsh acidic conditions and elevated temperatures risk the cleavage of the electron-rich methoxy and isopropoxy ether linkages. Therefore, the Steglich Esterification , utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), is the industry standard for this transformation[3].

Causality of Reagent Selection

-

EDC·HCl vs. DCC: While N,N'-dicyclohexylcarbodiimide (DCC) is a classic coupling agent, it generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration and often contaminates the final product. EDC·HCl is selected because its corresponding urea byproduct is highly water-soluble, allowing for quantitative removal during a simple aqueous workup. This is essential for scalable, high-throughput drug development[4].

-

The Role of DMAP: DMAP acts as a nucleophilic acyl transfer catalyst. The initial reaction between the carboxylic acid and EDC forms an O-acylisourea intermediate. Without DMAP, this intermediate can undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea. DMAP outcompetes this side reaction, attacking the intermediate to form a highly reactive acylpyridinium ion, which subsequently undergoes rapid nucleophilic attack by the target alcohol.

Mechanistic Pathway

Mechanistic pathway of the Steglich esterification for 2-isopropoxy-4-methoxybenzoic acid.

Quantitative Data & Optimization Parameters

The stoichiometry and thermal profile of the reaction must be tailored to the steric hindrance of the target alcohol. Table 1 summarizes the optimized parameters for different substrate classes.

Table 1: Reaction Parameter Optimization for Steglich Esterification

| Alcohol Substrate Type | EDC·HCl (equiv) | DMAP (equiv) | Temperature Profile | Reaction Time | Expected Yield |

| Primary Alcohols | 1.2 | 0.1 | 0 °C → RT | 12 - 16 h | 85 - 95% |

| Secondary Alcohols | 1.5 | 0.2 | 0 °C → RT | 16 - 24 h | 75 - 85% |

| Sterically Hindered / Linker-OH | 2.0 | 0.5 | 0 °C → 40 °C | 24 - 48 h | 60 - 75% |

Experimental Protocol

Step-by-step experimental workflow for the Steglich esterification protocol.

Materials & Reagents

-

Substrate: 2-Isopropoxy-4-methoxybenzoic acid (1.0 equiv)

-

Nucleophile: Target Alcohol (R-OH) (1.1 equiv)

-

Coupling Agent: EDC·HCl (1.2 – 2.0 equiv, depending on substrate)

-

Catalyst: DMAP (0.1 – 0.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to acid)

Step-by-Step Procedure

Step 1: Pre-Activation Phase

-

To an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add 2-isopropoxy-4-methoxybenzoic acid (1.0 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.5 equiv) and DMAP (0.1 equiv) in a single portion.

-

Stir the mixture for 30 minutes at 0 °C. Expert Insight: The formation of the O-acylisourea is exothermic. Maintaining the reaction at 0 °C is critical to suppress the irreversible 1,3-rearrangement to the inactive N-acylurea, ensuring maximum conversion to the active acylpyridinium intermediate[3].